1-Sulfobutyl-3-methylimidazolium toluenesulfonate

Ionic Conductivity Ionogel Polymer Electrolyte

This Brønsted acidic ionic liquid features a sulfonic acid-functionalized imidazolium cation paired with a p-toluenesulfonate anion, delivering tunable proton availability and intermediate polarity for homogeneous acid catalysis. Validated transesterification kinetic models support reactive-distillation design, while its proton conductivity (3.4 × 10⁻³ S/cm at 90 °C in ionogels) enables polymer-electrolyte applications. The tosylate anion provides a balanced interaction profile for liquid-liquid extractions or gas absorption, and its metal-free, recyclable performance in heterocycle synthesis aligns with green chemistry goals.

Molecular Formula C15H22N2O6S2
Molecular Weight 390.5 g/mol
Cat. No. B14767452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Sulfobutyl-3-methylimidazolium toluenesulfonate
Molecular FormulaC15H22N2O6S2
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CN(C=C1)CCCCS(=O)(=O)O
InChIInChI=1S/C8H14N2O3S.C7H8O3S/c1-9-5-6-10(8-9)4-2-3-7-14(11,12)13;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,8H,2-4,7H2,1H3;2-5H,1H3,(H,8,9,10)
InChIKeyASBZQCKABCDHHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Sulfobutyl-3-methylimidazolium Toluenesulfonate: Brønsted Acidic Ionic Liquid for Catalysis and Electrochemical Applications


1-Sulfobutyl-3-methylimidazolium toluenesulfonate (CAS: 700370-10-1) is a task-specific Brønsted acidic ionic liquid featuring an imidazolium cation functionalized with a sulfonic acid group and a p-toluenesulfonate anion [1]. This compound combines the low volatility and thermal stability characteristic of ionic liquids with a tunable acidity profile, making it a candidate for homogeneous acid catalysis, solvent-free organic transformations, and as a proton-conducting component in solid polymer electrolytes [2].

Anion-Dependent Performance: Why 1-Sulfobutyl-3-methylimidazolium Toluenesulfonate Cannot Be Simply Replaced by Other In-Class Ionic Liquids


The performance of sulfonic acid-functionalized ionic liquids is governed by a delicate interplay between the sulfonic acid group's proton availability, the anion's basicity, and the resulting hydrogen-bonded network [1]. Simply substituting the tosylate anion with a bisulfate or triflate anion drastically alters catalytic activity, selectivity, and even the charge-transport mechanism in electrochemical applications [2]. Experimental and theoretical studies confirm that the anion determines the ionic liquid's position in the interaction strength ranking [HSO4] ≪ [OTf] ≪ [N(Tf)2] [3], and direct comparisons in transesterification kinetics reveal that tosylate and triflate analogs exhibit measurably different catalytic behaviors under identical conditions [4]. Consequently, generic substitution without empirical validation risks significant deviation from expected process outcomes.

Quantitative Differentiation Evidence for 1-Sulfobutyl-3-methylimidazolium Toluenesulfonate vs. Closest Analogs


Ionic Conductivity in 3D-Printed Ionogels: A Quantitative Benchmark for Electrochemical Applications

When incorporated into a stereolithography-photoreactive resin, the ionogel containing 1-methyl-3-(4-sulfobutyl)imidazolium para-toluenesulfonate ([BmimSO3][pTS]) exhibits a room-temperature ionic conductivity of up to 0.7 × 10⁻⁴ S/cm, increasing to 3.4 × 10⁻³ S/cm at 90 °C [1]. This performance establishes a direct, quantifiable benchmark for this specific ionic liquid in solid polymer electrolyte applications, and provides a basis for comparing to other sulfonate-based ILs in the same ionogel matrix.

Ionic Conductivity Ionogel Polymer Electrolyte

Activity Coefficients at Infinite Dilution: Quantifying Solute Interactions for Separation Process Design

Inverse gas chromatography measurements on the 1-(4-sulfobutyl)-3-methylimidazolium cation family establish a clear anion-dependent ranking for interaction strength with organic compounds: [HSO4] ≪ [OTf] ≪ [N(Tf)2] [1]. This class-level inference, while not providing direct numerical activity coefficient values for the tosylate analog, demonstrates that the tosylate anion ([OTf] analog) occupies an intermediate interaction regime, distinct from the strongly coordinating hydrogen sulfate and the weakly coordinating bis(trifluoromethylsulfonyl)imide.

Inverse Gas Chromatography Activity Coefficient Solvation Parameter

Transesterification Kinetics: Direct Comparison of Tosylate and Triflate Anions

The kinetics of methyl acetate transesterification with n-butanol were directly measured using both 1-sulfobutyl-3-methylimidazolium tosylate ([HSO3bmim][p-TS]) and its trifluoromethanesulfonate analog ([HSO3bmim][OTF]) as catalysts [1]. While the abstract does not provide the exact kinetic parameters, it confirms that the nonideal homogeneous (NIH) model reliably described the reaction rate for both catalysts, and that their kinetic behaviors were measured and compared under identical conditions, establishing a quantitative basis for differentiating these two closely related ILs.

Reaction Kinetics Transesterification Homogeneous Catalysis

Solvent-Free Pyrroloindole Synthesis: Demonstrated Reusability and Green Chemistry Credentials

In a metal- and solvent-free protocol at 80 °C, 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium tosylate catalyzed the synthesis of 9H-pyrrolo[1,2-a]indole scaffolds from indoles and chalcones with satisfactory yields [1]. Control experiments confirmed the catalytic pathway, and the ionic liquid's recyclability was demonstrated, producing water as the sole byproduct [1]. While a direct comparative yield study against other Brønsted acidic ILs was not presented, this application validates the compound's utility as a recoverable acid catalyst under neat conditions.

Organocatalysis Heterocycle Synthesis Green Chemistry

Hammett Acidity of Sulfonic Acid-Functionalized Imidazolium ILs: Rationale for Enhanced Catalytic Activity

For the related hydrogen sulfate system, introducing a sulfonic acid group onto the imidazolium cation increased the Hammett acidity from 2.5 (for the non-functionalized [BMIm] analog) to 1.2 (for the sulfonic acid-functionalized [BMIm-SH] analog) [1]. This 1.3-unit decrease in Hammett acidity correlates with a dramatic increase in ethyl levulinate yield from 34% to 92% under identical reaction conditions [1]. While these specific data are for the hydrogen sulfate anion, they provide class-level inference that the sulfonic acid-functionalized imidazolium cation is a key driver of enhanced Brønsted acidity, and by extension, catalytic performance, across the entire family, including the tosylate salt.

Hammett Acidity Brønsted Acid Functionalized Ionic Liquid

High-Value Application Scenarios for 1-Sulfobutyl-3-methylimidazolium Toluenesulfonate Based on Quantitative Evidence


Solid Polymer Electrolytes for Medium-Temperature Fuel Cells and Batteries

The demonstrated ionic conductivity of up to 3.4 × 10⁻³ S/cm at 90 °C in a 3D-printable ionogel matrix positions this specific tosylate ionic liquid as a candidate proton-conducting component for polymer electrolyte membrane fuel cells or lithium-ion battery separators operating at elevated temperatures [1]. The thermal stability of the resulting ionogel up to ~200 °C [1] further supports its use in applications requiring thermal robustness.

Homogeneous Acid Catalyst for Transesterification in Reactive Distillation

The availability of validated kinetic models for the transesterification of methyl acetate with n-butanol using this specific catalyst [1] enables process engineers to design and optimize reactive distillation columns for the production of n-butyl acetate. The kinetic data allow for accurate prediction of conversion and selectivity, facilitating a direct comparison with alternative catalysts or the triflate analog.

Solvent-Free Organocatalysis for Heterocyclic Compound Libraries

The demonstrated efficacy in catalyzing the synthesis of pyrrolo[1,2-a]indoles under neat conditions, combined with catalyst recyclability [1], makes this ionic liquid a practical choice for medicinal chemistry groups synthesizing libraries of indole-based heterocycles. The metal- and solvent-free protocol aligns with green chemistry principles and simplifies purification.

Extractive Separation Processes Requiring Intermediate Solute Affinity

Based on the anion-dependent interaction ranking [HSO4] ≪ [OTf] ≪ [N(Tf)2] [1], this tosylate-based ionic liquid is expected to offer an intermediate selectivity and capacity profile. This makes it a suitable candidate for liquid-liquid extraction or gas absorption processes where a balance between strong and weak solute interactions is required, such as in the separation of aromatic/aliphatic mixtures or the removal of polar impurities from non-polar streams.

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